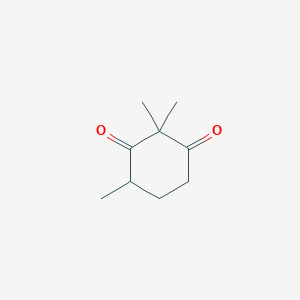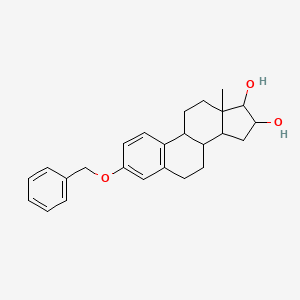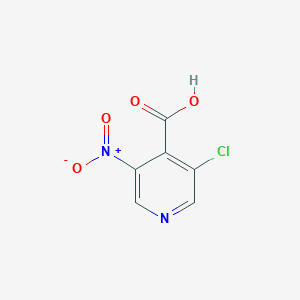![molecular formula C20H24N8O B12281418 4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)
4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[3,4-d]pyrimidine core, which is known for its significant biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under high-temperature conditions.
Attachment of the piperazine moiety: The pyrido[3,4-d]pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.
Introduction of the morpholine ring: Finally, the intermediate is reacted with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: This compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The compound’s structure allows it to bind to active sites of these targets, blocking their activity and modulating cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Morpholine derivatives: These compounds are used in various chemical and pharmaceutical applications.
Uniqueness
4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its combination of the pyrido[3,4-d]pyrimidine core with piperazine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H24N8O |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H24N8O/c1-15-23-17-14-21-4-2-16(17)19(24-15)27-6-8-28(9-7-27)20-22-5-3-18(25-20)26-10-12-29-13-11-26/h2-5,14H,6-13H2,1H3 |
Clave InChI |
ZCKCVDBSDVGNOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12281343.png)
![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)

![Benzyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-alpha-D-galactopyranoside](/img/structure/B12281359.png)
![(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12281362.png)




![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)
